molecular formula C26H26N4O12 B12740186 Magnoflorine styphnate CAS No. 2140-90-1

Magnoflorine styphnate

Cat. No.: B12740186
CAS No.: 2140-90-1
M. Wt: 586.5 g/mol
InChI Key: DTZZRZAWULRBHN-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnoflorine styphnate typically involves the extraction of magnoflorine from plant sources followed by its chemical modification. The extraction process often employs solvents like methanol or ethanol. Once isolated, magnoflorine can be reacted with styphnic acid under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of magnoflorine from plant materials using techniques such as counter-current chromatography. The extracted magnoflorine is then subjected to chemical reactions with styphnic acid in reactors designed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Magnoflorine styphnate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, halide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of magnoflorine styphnate involves its interaction with various molecular targets and pathways. It has been shown to modulate action potentials and ionic currents in cells. For example, magnoflorine at certain concentrations can prolong action potential duration in ventricular cardiomyocytes . Additionally, it inhibits alpha-glucosidase activity, which is required for normal cell wall composition and virulence of pathogens like Candida albicans .

Comparison with Similar Compounds

Magnoflorine styphnate can be compared with other similar compounds such as berberine and cinnamaldehyde:

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. It targets different genes and pathways compared to other alkaloids, making it a distinct compound in its class .

Properties

CAS No.

2140-90-1

Molecular Formula

C26H26N4O12

Molecular Weight

586.5 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;3-hydroxy-2,4,6-trinitrophenolate

InChI

InChI=1S/C20H23NO4.C6H3N3O8/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1,10-11H/t13-;/m0./s1

InChI Key

DTZZRZAWULRBHN-ZOWNYOTGSA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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